Cas no 2243-30-3 (pentamethylaniline)

pentamethylaniline 化学的及び物理的性質
名前と識別子
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- Benzenamine, 2,3,4,5,6-pentamethyl-
- N-tert-butyl-N-methylaniline
- pentamethylaniline
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計算された属性
- せいみつぶんしりょう: 163.13621
じっけんとくせい
- 密度みつど: 0.9137 (estimate)
- ゆうかいてん: 152.5°C
- ふってん: 253.03°C (estimate)
- 屈折率: 1.5115 (estimate)
- PSA: 26.02
pentamethylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1265920-0.25g |
pentamethylaniline |
2243-30-3 | 95% | 0.25g |
$503.0 | 2023-07-10 | |
Enamine | EN300-1265920-1.0g |
pentamethylaniline |
2243-30-3 | 95% | 1.0g |
$1014.0 | 2023-07-10 | |
Enamine | EN300-1265920-2.5g |
pentamethylaniline |
2243-30-3 | 95% | 2.5g |
$1988.0 | 2023-07-10 | |
Enamine | EN300-1265920-10.0g |
pentamethylaniline |
2243-30-3 | 95% | 10.0g |
$4360.0 | 2023-07-10 | |
Enamine | EN300-1265920-250mg |
pentamethylaniline |
2243-30-3 | 95.0% | 250mg |
$503.0 | 2023-10-02 | |
Enamine | EN300-1265920-1000mg |
pentamethylaniline |
2243-30-3 | 95.0% | 1000mg |
$1014.0 | 2023-10-02 | |
A2B Chem LLC | AF53483-100mg |
pentamethylaminobenzene |
2243-30-3 | 95% | 100mg |
$406.00 | 2024-04-20 | |
Enamine | EN300-1265920-50mg |
pentamethylaniline |
2243-30-3 | 95.0% | 50mg |
$235.0 | 2023-10-02 | |
A2B Chem LLC | AF53483-1g |
pentamethylaminobenzene |
2243-30-3 | 95% | 1g |
$1103.00 | 2024-04-20 | |
Aaron | AR00BVX3-1g |
pentamethylaminobenzene |
2243-30-3 | 95% | 1g |
$1420.00 | 2025-01-24 |
pentamethylaniline 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
pentamethylanilineに関する追加情報
Introduction to Pentamethylaniline (CAS No. 2243-30-3)
Pentamethylaniline, with the chemical formula C11H17N, is a derivative of aniline where all five hydrogen atoms on the benzene ring are methylated. This compound, identified by its CAS number 2243-30-3, has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural and electronic properties. The introduction of multiple methyl groups enhances its stability and reactivity, making it a valuable intermediate in synthesizing various fine chemicals and active pharmaceutical ingredients (APIs).
The synthesis of pentamethylaniline typically involves the methylation of aniline using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a catalyst. The reaction is carefully controlled to ensure high selectivity and yield, as uncontrolled methylation can lead to polyalkylated byproducts. Advances in catalytic systems, including heterogeneous catalysts and transition metal complexes, have improved the efficiency and environmental sustainability of this process.
In recent years, pentamethylaniline has been explored for its potential applications in materials science, particularly in the development of organic semiconductors and liquid crystal displays (LCDs). Its rigid aromatic structure and electron-donating nature make it an excellent candidate for tuning the electronic properties of conjugated polymers. Researchers have reported its incorporation into polythiophene and polycarbazole backbones, which have shown enhanced charge transport properties in organic field-effect transistors (OFETs). These findings highlight the compound's role in next-generation electronic devices.
Beyond materials science, pentamethylaniline has found utility in pharmaceutical research as a building block for more complex molecules. Its methylene groups can be further functionalized through reactions such as hydrogenation, oxidation, or coupling reactions, enabling the synthesis of diverse pharmacophores. For instance, derivatives of pentamethylaniline have been investigated for their antimicrobial and anti-inflammatory properties. Preliminary studies suggest that certain analogs exhibit promising activity against drug-resistant bacterial strains by interfering with bacterial cell wall synthesis.
The structural motif of pentamethylaniline also makes it a valuable scaffold for designing molecules with specific biological activities. By leveraging computational chemistry techniques such as molecular docking and molecular dynamics simulations, researchers can predict how pentamethylaniline derivatives might interact with biological targets. This approach has led to the identification of novel lead compounds for treating neurological disorders, where the compound's ability to cross the blood-brain barrier is particularly advantageous.
From an industrial perspective, the production of pentamethylaniline on an industrial scale requires careful optimization to balance cost-effectiveness with environmental impact. Green chemistry principles have been increasingly applied to develop more sustainable synthetic routes. For example, biocatalytic methods using engineered enzymes have been explored as alternatives to traditional chemical methylation processes. These methods offer higher selectivity and lower energy consumption, aligning with global efforts to reduce the carbon footprint of chemical manufacturing.
The safety profile of pentamethylaniline is another critical consideration in its application. While generally considered stable under standard conditions, proper handling procedures must be followed to prevent degradation or unwanted side reactions. Storage conditions should minimize exposure to moisture and air, which can lead to oxidation or hydrolysis. Additionally, personal protective equipment (PPE) such as gloves and goggles is recommended during handling due to potential skin or eye irritation.
In conclusion, pentamethylaniline (CAS No. 2243-30-3) represents a versatile compound with broad applications across multiple industries. Its unique chemical properties make it indispensable in pharmaceutical development, materials science, and fine chemical synthesis. As research continues to uncover new methodologies for its production and functionalization, the importance of this compound is expected to grow further. The integration of innovative technologies such as flow chemistry and continuous manufacturing holds promise for enhancing both the efficiency and sustainability of processes involving pentamethylaniline.
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